5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
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Description
5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N3O3S and its molecular weight is 410.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A variety of compounds structurally related to "5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide" have been synthesized and evaluated for their biological activities. These activities include nematicidal and antimicrobial effects against a range of pathogens, as well as anticancer properties.
Nematicidal and Antimicrobial Activity : Compounds synthesized for their nematicidal activity showed effectiveness against nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans. Additionally, they exhibited antibacterial and antifungal activities against organisms such as Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris, Salmonella typhimurium, Escherichia coli, Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes (Reddy et al., 2010).
Anticancer Activity : Certain synthesized compounds containing the furan moiety have shown moderate to strong antiproliferative activity against human leukemia cell lines in a stage-dependent and dose-dependent manner, suggesting their potential as anticancer agents (Chandrappa et al., 2009).
Anticancer and Antiangiogenic Effects
Novel derivatives have demonstrated significant anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. These compounds inhibit tumor growth and tumor-induced angiogenesis, indicating their potential for anticancer therapy (Chandrappa et al., 2010).
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-8(23)5-15-20-17(26-22-15)21-16(24)11-7-14(25-9(11)2)10-3-4-12(18)13(19)6-10/h3-4,6-7H,5H2,1-2H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNLGAKLJIJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=NC(=NS3)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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